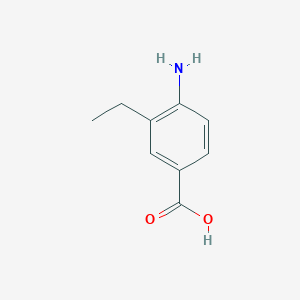

4-Amino-3-ethylbenzoic acid

Vue d'ensemble

Description

4-Amino-3-ethylbenzoic acid is a chemical compound with the CAS Number: 51688-75-6 and a molecular weight of 165.19 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

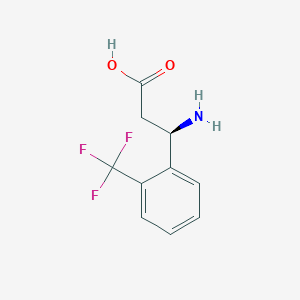

The linear formula for 4-Amino-3-ethylbenzoic acid is C9H11NO2 . For a similar compound, 4-Amino-3-methylbenzoic acid, the molecular weight is 151.1626 .Physical And Chemical Properties Analysis

4-Amino-3-ethylbenzoic acid is a solid at room temperature .Applications De Recherche Scientifique

- Field : Biomedical Science

- Summary : A synthetic amino acid has been developed with potential for promoting fibroblast proliferation, which is crucial for tissue regenerative applications .

- Methods : The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination. Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates with an average size of 391 nm .

- Results : Cellular biological assays revealed its ability to enhance fibroblast cell growth. Circular dichroism (CD) spectroscopy showed the ability of the synthetic amino acid to bind serum albumins (using bovine serum albumin (BSA) as a model), and CD deconvolution provided insights into the changes in the secondary structures of BSA upon interaction with the amino acid ligand .

- Field : Medicinal and Pharmaceutical Chemistry

- Summary : Amino acids are used in the structural modification of natural products to improve their performance and minimize their adverse effects .

- Methods : The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Results : The application of amino acids in the structural modification of natural products provides a theoretical basis for the structural modification of natural products in the future .

- Field : Medicinal Chemistry

- Summary : N-(3-Amino-4-methylphenyl)benzamide, a compound similar to 4-Amino-3-ethylbenzoic acid, is a crucial raw material and intermediate in the synthesis of many drug candidates .

- Methods : This compound is used in the synthesis of various drug molecules .

- Results : The compound has a wide range of applications in medicinal chemistry .

Application in Tissue Regeneration

Application in Structural Modification of Natural Products

Application in Drug Synthesis

- Field : Medicine

- Summary : Amino acids play several roles in the body; they are essential in the synthesis of proteins and precursors in the formation of secondary metabolism molecules . As a result, amino acids are found in all parts of the body .

- Methods : Amino acids are mainly found as L-enantiomers in all forms of life. However, significant amounts of D-amino acids are produced by bacteria, which are the major producers of D-amino acids .

- Results : In humans, amino acids participate in various physiological processes, such as skeletal muscle function, atrophic conditions, sarcopenia, and cancer. They play key roles in cell signalling, homeostasis, gene expression, synthesis of hormones, phosphorylation of proteins and also possess antioxidant abilities .

- Field : Organic Chemistry

- Summary : 4-Amino-3-methylbenzoic acid, a compound similar to 4-Amino-3-ethylbenzoic acid, is used as a fluorinated building block .

- Methods : This compound is used in the synthesis of various organic molecules .

- Results : The compound has a wide range of applications in organic chemistry .

- Field : Physical Chemistry

- Summary : A synthetic amino acid has been developed with the ability to form aggregates with an average size of 391 nm .

- Methods : The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination. Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates .

- Results : The ability of the synthetic amino acid to form aggregates extends its potential applications in various fields .

Therapeutic Uses of Amino Acids

Fluorinated Building Blocks

Aggregate Formation

- Field : Biomedical Science

- Summary : A synthetic amino acid has been developed with potential for promoting fibroblast proliferation, which is crucial for tissue regenerative applications .

- Methods : The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination. Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates with an average size of 391 nm .

- Results : Cellular biological assays revealed its ability to enhance fibroblast cell growth .

- Field : Medicine

- Summary : 4-Aminomethylbenzoic acid, a compound similar to 4-Amino-3-ethylbenzoic acid, is an antifibrinolytic .

- Methods : This compound is used as a therapeutic agent .

- Results : The compound has a wide range of applications in medicine .

- Field : Organic Chemistry

- Summary : 4-Amino-3-methylbenzoic acid, a compound similar to 4-Amino-3-ethylbenzoic acid, is used as a fluorinated building block .

- Methods : This compound is used in the synthesis of various organic molecules .

- Results : The compound has a wide range of applications in organic chemistry .

Promoting Fibroblast Proliferation

Antifibrinolytic Agent

Fluorinated Building Blocks

Safety And Hazards

4-Amino-3-ethylbenzoic acid is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315-H317-H319-H335, indicating that it causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propriétés

IUPAC Name |

4-amino-3-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTBLGQBZWFKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376440 | |

| Record name | 4-amino-3-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-ethylbenzoic acid | |

CAS RN |

51688-75-6 | |

| Record name | 4-amino-3-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1585805.png)

![2-Methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B1585806.png)

![[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B1585809.png)